molecular formula C8H7ClO2 B2474689 2-(2-Chlorophenoxy)acetaldehyde CAS No. 65298-23-9

2-(2-Chlorophenoxy)acetaldehyde

Cat. No.: B2474689
CAS No.: 65298-23-9
M. Wt: 170.59
InChI Key: ASSIBPWXBDEJKL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)acetaldehyde: is an organic compound with the molecular formula C8H7ClO2 It is a derivative of acetaldehyde, where the hydrogen atom is replaced by a 2-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Condensation: One common method for preparing 2-(2-Chlorophenoxy)acetaldehyde involves the aldol condensation reaction. This reaction typically involves the condensation of 2-chlorophenol with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 0-5°C to control the reaction rate and yield.

    Oxidation of Alcohols: Another method involves the oxidation of 2-(2-chlorophenoxy)ethanol using oxidizing agents such as chromium trioxide or potassium permanganate. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Chlorophenoxy)acetaldehyde can undergo oxidation reactions to form 2-(2-chlorophenoxy)acetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield 2-(2-chlorophenoxy)ethanol. This reaction typically uses reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, ammonia, and other nucleophiles under varying temperature and solvent conditions.

Major Products Formed:

    Oxidation: 2-(2-Chlorophenoxy)acetic acid.

    Reduction: 2-(2-Chlorophenoxy)ethanol.

    Substitution: Various substituted phenoxyacetaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(2-Chlorophenoxy)acetaldehyde is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of chlorinated phenoxy compounds on cellular processes. It serves as a model compound for understanding the metabolism and toxicity of related substances.

Medicine: While not directly used as a drug, this compound is a valuable intermediate in the synthesis of potential therapeutic agents. Its derivatives have shown promise in the development of anti-inflammatory and anticancer drugs.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)acetaldehyde involves its interaction with cellular components such as proteins and nucleic acids. The compound can form covalent bonds with amino acids in proteins, leading to changes in protein structure and function. Additionally, it can interact with DNA, potentially causing mutations and other genetic alterations. The exact molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and disruption of cellular signaling pathways.

Comparison with Similar Compounds

    2-(2-Bromophenoxy)acetaldehyde: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and biological effects.

    2-(2-Fluorophenoxy)acetaldehyde: Contains a fluorine atom, leading to distinct chemical and physical properties.

    2-(2-Methylphenoxy)acetaldehyde: The presence of a methyl group instead of a halogen atom results in different reactivity and applications.

Uniqueness: 2-(2-Chlorophenoxy)acetaldehyde is unique due to the presence of the chlorine atom, which imparts specific chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and affects its interaction with biological molecules. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSIBPWXBDEJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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